acetic acid;(3R,4S)-thiolane-3,4-diol
Description
Acetic acid;(3R,4S)-thiolane-3,4-diol is a hybrid compound combining acetic acid with a thiolane (tetrahydrothiophene) ring substituted with vicinal diol groups at positions 3 and 4 in the (3R,4S) configuration. The thiolane core introduces sulfur into the five-membered ring, distinguishing it from oxygenated analogs like tetrahydrofuran (THF) derivatives.
Properties
CAS No. |
874013-18-0 |
|---|---|
Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
acetic acid;(3R,4S)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S.C2H4O2/c5-3-1-7-2-4(3)6;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4)/t3-,4+; |
InChI Key |
ZTVHHLYTLBFHBW-HKTIBRIUSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H]([C@H](CS1)O)O |
Canonical SMILES |
CC(=O)O.C1C(C(CS1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,4S)-thiolane-3,4-diol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and other steps to achieve the desired stereochemistry . The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biomass pyrolysis with alkali metal acetate or alkaline earth metal acetate as catalysts . This method is advantageous due to its simplicity and efficiency in producing acetic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3R,4S)-thiolane-3,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with altered functional groups.
Scientific Research Applications
Acetic acid;(3R,4S)-thiolane-3,4-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;(3R,4S)-thiolane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate metabolic pathways and influence cellular processes by interacting with specific proteins and enzymes .
Comparison with Similar Compounds
Structural Analogs in Five-Membered Rings
(a) Tetrahydrofuran-Based Diols
- Example : (2R,3R,4S)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol ()
- Key Differences :
- Ring Heteroatom : Oxygen (THF) vs. sulfur (thiolane).
- Hydrogen Bonding : Both compounds have vicinal diols, but the thiolane’s sulfur may reduce hydrogen-bonding strength compared to oxygenated analogs.
| Property | Acetic Acid;(3R,4S)-Thiolane-3,4-Diol | (2R,3R,4S)-THF-3,4-Diol |
|---|---|---|
| Molecular Formula | C₆H₁₀O₃S (estimated) | C₅H₁₀O₄ |
| Molecular Weight | ~162.2 g/mol | 134.13 g/mol |
| Hydrogen Bond Donors | 2 (diol) + 1 (acetic acid) | 3 (diol + hydroxymethyl) |
| Ring Heteroatom | Sulfur | Oxygen |
(b) Flavan-3,4-Diol Derivatives ()
- Example : Guibourtac acid (3',4',7-trihydroxyflavan-3,4-diol)
- Key Differences :
- Backbone: Flavonoid vs. thiolane-acetic acid hybrid.
- Stereochemical Complexity : Guibourtac acid exists as multiple diastereoisomers (e.g., 2,3-trans-3,4-trans), similar to the (3R,4S) configuration in the target compound.
- Chromatographic Behavior : RF values in acetic acid-based solvents (e.g., 0.52–0.55 in 2% acetic acid) suggest comparable polarity to thiolane diols .
Thioether-Linked Acetic Acid Derivatives
(a) {[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]thio}acetic Acid ()
- Key Differences :
- Functional Groups : Thiadiazole-thioether vs. thiolane diol.
- Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, whereas thiolane diols may serve as chiral building blocks.
| Property | This compound | {[5-(CF₃)-Thiadiazolyl]thio}Acetic Acid |
|---|---|---|
| Molecular Formula | C₆H₁₀O₃S | C₅H₄F₃N₂O₂S₂ |
| Molecular Weight | ~162.2 g/mol | 298.4 g/mol |
| Hydrogen Bond Acceptors | 3 (O) | 6 (O, N) |
(b) Thieno[2,3-d]Pyrimidine Derivatives ()
- Example: (3-Allyl-6-ethyl-4-oxo-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid Key Differences:
- Core Structure: Thienopyrimidine vs. thiolane.
- Reactivity: Thienopyrimidines undergo nucleophilic substitution at sulfur, whereas thiolane diols may participate in oxidation or esterification reactions.
Solvent and Extraction Efficiency Comparisons
Deep eutectic solvents (DES) using acetic acid with diols (e.g., propane-1,2-diol, butane-1,4-diol) highlight the role of hydrogen-bonding networks (–10).
- Acetic Acid’s Role: Enhances polarity and extraction efficiency for phenolic compounds (e.g., protocatechuic acid).
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